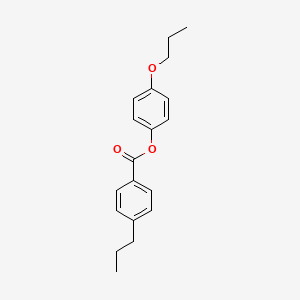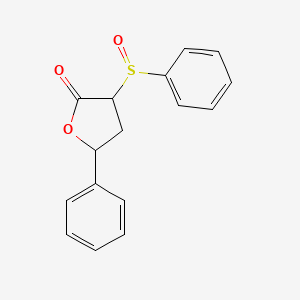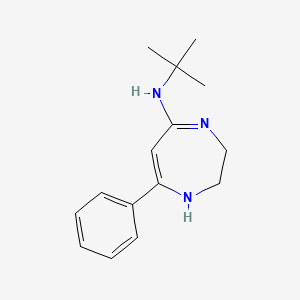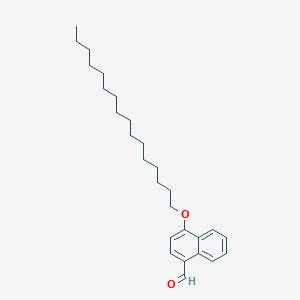![molecular formula C13H18N2O3S B14632067 1-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-2-sulfonamide CAS No. 56752-78-4](/img/structure/B14632067.png)
1-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-2-sulfonamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a phenyl group, a carbamoyl group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenyl isocyanate with an appropriate amine to form the carbamoyl intermediate. This intermediate is then reacted with a sulfonamide precursor under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
1-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known antibacterial compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to bacterial cell wall components, disrupting cell wall synthesis and leading to bacterial cell death. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-N-[(propan-2-yl)carbamoyl]naphthalen-2-yl carbamates: These compounds share structural similarities and have shown promising antibacterial and antimycobacterial activities.
Salicylanilides: Known for their antimicrobial properties, these compounds are cyclic analogues of the compound .
Uniqueness
1-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-2-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
56752-78-4 |
|---|---|
Formule moléculaire |
C13H18N2O3S |
Poids moléculaire |
282.36 g/mol |
Nom IUPAC |
1-(1-phenylprop-1-en-2-ylsulfonyl)-3-propan-2-ylurea |
InChI |
InChI=1S/C13H18N2O3S/c1-10(2)14-13(16)15-19(17,18)11(3)9-12-7-5-4-6-8-12/h4-10H,1-3H3,(H2,14,15,16) |
Clé InChI |
JESUIALUMOUBIW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)NS(=O)(=O)C(=CC1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14631997.png)


![1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl-](/img/structure/B14632019.png)


![2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14632033.png)
![N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine](/img/structure/B14632035.png)
![6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14632039.png)



